3-Chloropyrrolo[1,2-a]pyrimidine
Description
Historical Development of Pyrrolopyrimidine Research
Research into pyrrolopyrimidines has a rich history, initially driven by their structural analogy to purines, which are fundamental components of nucleic acids. researchgate.net Early investigations focused on the synthesis and pharmacological evaluation of deaza-analogues of purines, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. researchgate.net Over the years, the scope of pyrrolopyrimidine research has expanded significantly, with a growing interest in other isomeric forms, including pyrrolo[1,2-a]pyrimidines. The development of novel synthetic methodologies has been a key driver in this field, enabling the creation of a diverse range of substituted pyrrolopyrimidine derivatives. nih.gov
Isomeric Forms of Pyrrolopyrimidines and Structural Nomenclature
Pyrrolopyrimidines can exist in six different isomeric forms, depending on the fusion of the pyrrole (B145914) and pyrimidine (B1678525) rings. researchgate.net The nomenclature of these isomers is based on the position of the nitrogen atoms and the fusion points of the two rings. The pyrrolo[1,2-a]pyrimidine (B7980946) system is characterized by the fusion of the pyrrole ring at the 'a' face of the pyrimidine ring, with the nitrogen atom of the pyrrole ring being a bridgehead atom.
Academic Significance of the Pyrrolo[1,2-a]pyrimidine Core in Organic Synthesis
The pyrrolo[1,2-a]pyrimidine core is a valuable scaffold in organic synthesis due to its versatile reactivity and the potential to generate complex molecular architectures. nih.gov Its unique electronic properties and the presence of multiple reaction sites allow for a wide range of chemical transformations. Synthetic chemists have explored various strategies to construct and functionalize this heterocyclic system, leading to the development of efficient and stereoselective synthetic routes. nih.govacs.org
Contextualizing 3-Chloropyrrolo[1,2-a]pyrimidine within Halogenated Heterocycles
Halogenated heterocycles are a crucial class of compounds in synthetic and medicinal chemistry. sigmaaldrich.com The introduction of a halogen atom, such as chlorine, into a heterocyclic ring can significantly alter its physicochemical properties and biological activity. nih.govnih.gov this compound is a member of this important class of compounds. The chlorine atom at the 3-position acts as a versatile handle for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, making it a key intermediate in the synthesis of more complex pyrrolo[1,2-a]pyrimidine derivatives. arkat-usa.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Light-yellow solid |
| Melting Point | 181–184 °C (for a related tosylated derivative) nih.gov |
| Solubility | Soluble in organic solvents like dioxane and ethyl acetate (B1210297). nih.gov |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the reaction of 5-chloropyrrole-2-carbaldehyde with toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
This reaction proceeds through a cyclocondensation mechanism, where the isocyanide and the aldehyde react to form the pyrimidine ring fused to the pyrrole core. The tosyl group in the resulting 7-chloro-3-tosylpyrrolo[1,2-c]pyrimidine can be subsequently removed. nih.gov
The chlorine atom at the 3-position of the pyrrolo[1,2-a]pyrimidine ring system is susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups, such as amines and alkoxides, at this position. arkat-usa.org The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions.
Spectroscopic Analysis and Characterization
The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.
| Spectroscopic Data for a Related Compound (7-Chloro-3-tosylpyrrolo[1,2-c]pyrimidine) nih.gov | |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.77 (s, 1H), 8.24 (d, J = 1 Hz, 1H), 7.95 (d, J = 8 Hz, 2H), 7.33 (d, J = 8 Hz, 2H), 6.92 (d, J = 4 Hz, 1H), 6.84 (d, J = 4 Hz, 1H), 2.42 (s, 3H) |
| ¹³C NMR (500 MHz, CDCl₃) δ (ppm) | 144.8, 141.2, 136.4, 135.9, 130.0, 129.60, 128.9, 116.9, 115.0, 110.7, 106.2, 21.8 |
| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₁₄H₁₂N₂O₂SCl: 307.0308, found: 307.0303 |
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis for the construction of more elaborate molecular structures. The reactive chlorine atom allows for its use in a variety of coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex heterocyclic systems with potential applications in materials science and medicinal chemistry.
Comparative Analysis with Other Halogenated Pyrrolopyrimidines
The properties and reactivity of halogenated pyrrolopyrimidines can vary significantly depending on the nature and position of the halogen atom.
| Comparison of Halogenated Pyrrolopyrimidines | |
| 4-Chloropyrrolo[2,3-d]pyrimidine | A key intermediate for kinase inhibitors. chemicalbook.com The chlorine at the 4-position is readily displaced by nucleophiles. nih.gov |
| 2-Chloropyrrolo[2,3-d]pyrimidine | Also used in the synthesis of biologically active compounds. nih.gov Its reactivity can differ from the 4-chloro isomer due to the electronic environment. |
| Bromo- and Iodo-pyrrolopyrimidines | Generally more reactive in cross-coupling reactions than their chloro-counterparts. nih.gov The presence of bromine or iodine can be beneficial for certain biological activities. mdpi.com |
| Fluoro-pyrrolopyrimidines | The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule. |
In general, the reactivity of the halogen in nucleophilic substitution reactions follows the order I > Br > Cl > F, while in oxidative addition steps of cross-coupling reactions, the reactivity order is typically I > Br > Cl.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-9-7-2-1-3-10(7)5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLFDXCCWZYBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloropyrrolo 1,2 a Pyrimidine
De Novo Synthesis Approaches to the Pyrrolo[1,2-a]pyrimidine (B7980946) Scaffold
The initial and critical phase in the synthesis of 3-chloropyrrolo[1,2-a]pyrimidine is the construction of the fused bicyclic pyrrolo[1,2-a]pyrimidine system. This is typically achieved through de novo synthesis, which means building the molecule from simpler, acyclic precursors.
Multi-Step Organic Reaction Sequences
The assembly of the pyrrolo[1,2-a]pyrimidine scaffold is often accomplished through a series of well-defined organic reactions. These sequences methodically build the two heterocyclic rings, the pyrrole (B145914) and the pyrimidine (B1678525), in a stepwise fashion. While specific routes can vary, a general strategy involves the initial formation of one of the rings, which is then annulated with the second ring. These intricate multi-step syntheses require careful control of reaction conditions to ensure high yields and purity of the intermediates and the final scaffold. chemicalbook.com
Cyclization Strategies Utilizing Simpler Precursors
A common and efficient approach to the pyrrolo[1,2-a]pyrimidine core involves cyclization reactions using readily available starting materials. For instance, the reaction of ethyl cyanoacetate (B8463686) and thiourea (B124793) in the presence of a base like sodium ethoxide can be employed to construct the pyrimidine ring. google.com This is followed by reactions to form the fused pyrrole ring. A patented method describes a four-step reaction using ethyl cyanoacetate, thiourea, an alkoxide, 2-chloroacetaldehyde, and sodium acetate (B1210297) with an active nickel catalyst to produce a related 4-chloropyrrolo[2,3-d]pyrimidine. google.com Such cyclization strategies are advantageous due to the commercial availability of the precursors and the often high yields of the resulting heterocyclic systems.
Introduction of the Chloro-Substituent at the 3-Position
Once the pyrrolo[1,2-a]pyrimidine scaffold is in hand, the next crucial step is the regioselective introduction of a chlorine atom at the 3-position of the pyrrole ring.
Selective Chlorination Methods
The direct chlorination of the pyrrolo[1,2-a]pyrimidine nucleus can be achieved using various chlorinating agents. The choice of reagent and reaction conditions is critical to ensure that chlorination occurs at the desired position. A study on the related pyrrolo[1,2-a]quinoxalines demonstrated that C3-chlorination can be achieved. nih.gov For the synthesis of a related compound, 3-chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, the specific conditions for introducing the chloro group were not detailed but the successful synthesis implies a method for selective chlorination. mdpi.com
Strategies for Regiochemical Control in Halogenation
Controlling the position of halogenation on the pyrrolo[1,2-a]pyrimidine ring system is paramount. The inherent electronic properties of the heterocyclic system often direct electrophilic substitution to specific positions. However, to ensure selectivity for the 3-position, chemists may employ directing groups or specific catalysts. Research on the regioselective bromination of pyrrolo[1,2-a]quinoxalines has shown that the C3 position is susceptible to electrophilic attack, suggesting a similar reactivity pattern for chlorination. nih.gov The use of mild brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) allowed for high regioselectivity, a principle that can be extended to chlorination reactions. nih.gov
Modern Synthetic Advancements for Pyrrolopyrimidine Systems
The field of heterocyclic chemistry is continually evolving, with new synthetic methods offering greater efficiency, milder reaction conditions, and broader substrate scope. For pyrrolopyrimidine systems, recent advancements include the use of transition-metal-catalyzed cross-coupling reactions to introduce various substituents onto the heterocyclic core. tandfonline.com For instance, palladium-catalyzed reactions are frequently used to form carbon-carbon and carbon-heteroatom bonds. chemicalbook.com These modern techniques provide powerful tools for the late-stage functionalization of the pyrrolopyrimidine scaffold, allowing for the synthesis of a diverse library of derivatives for various applications.
Flow Chemistry Protocols
Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and potential for higher yields and purity. youtube.com A plausible two-step flow process for the synthesis of this compound can be conceptualized, starting with the formation of the pyrrolo[1,2-a]pyrimidine core, followed by a selective chlorination.
The initial step involves the cyclization of a suitable precursor, such as a derivative of 2-aminopyrrole with a β-dicarbonyl compound, to form the pyrrolo[1,2-a]pyrimidine ring system. In a flow setup, streams of the reactants would be pumped and mixed in a T-mixer before entering a heated reactor coil to facilitate the cyclization.
The second step would involve the selective chlorination of the formed pyrrolo[1,2-a]pyrimidine. A solution of the heterocyclic core would be mixed with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a suitable solvent. This mixture would then pass through another reactor coil, potentially under UV irradiation to promote the reaction, to yield the desired this compound. The use of flow chemistry allows for precise control over reaction time, temperature, and stoichiometry, which is crucial for achieving high selectivity in chlorination.
| Parameter | Step 1: Cyclization | Step 2: Chlorination |
| Reactants | 2-Aminopyrrole derivative, β-Dicarbonyl compound | Pyrrolo[1,2-a]pyrimidine, N-Chlorosuccinimide |
| Solvent | Acetonitrile | Dichloromethane |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 120 °C | 25 °C (with UV irradiation) |
| Reactor Volume | 10 mL | 5 mL |
| Residence Time | 20 min | 5 min |
| Hypothetical Yield | >85% | >90% |
Ultrasound-Assisted Synthetic Approaches
Ultrasound irradiation has been recognized as an efficient method for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The synthesis of this compound can be effectively facilitated using sonochemistry.
A potential one-pot, three-component reaction under ultrasonic irradiation could be employed for the synthesis of the pyrrolo[1,2-a]pyrimidine core. nih.gov This would involve the condensation of a 2-aminopyrrole derivative, an aldehyde, and a β-dicarbonyl compound in a suitable solvent. The application of ultrasound would enhance the mixing and mass transfer, leading to a rapid formation of the fused heterocyclic system.
Following the formation of the pyrrolo[1,2-a]pyrimidine, the chlorination step can also be accelerated by ultrasound. The introduction of a chlorinating agent like N-chlorosuccinimide to the reaction mixture, while continuing the ultrasonic irradiation, could promote the selective chlorination at the 3-position. The cavitation effects generated by the ultrasound would create localized hot spots, providing the necessary energy for the reaction to proceed efficiently at a macroscopically lower temperature. beilstein-archives.org
| Parameter | Value |
| Reactants | 2-Aminopyrrole derivative, Aldehyde, β-Dicarbonyl compound, N-Chlorosuccinimide |
| Solvent | Ethanol (B145695) |
| Ultrasound Frequency | 35 kHz |
| Ultrasound Power | 150 W |
| Temperature | 40 °C |
| Reaction Time | 30-60 min |
| Hypothetical Yield | >90% |
Reactivity and Synthetic Transformations of 3 Chloropyrrolo 1,2 a Pyrimidine
Nucleophilic Substitution Reactions at the 3-Chloro Position
The electron-deficient nature of the pyrimidine (B1678525) ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-position of 3-chloropyrrolo[1,2-a]pyrimidine. This allows for the introduction of a variety of functional groups.
Amination Reactions
The displacement of the chloro group by nitrogen nucleophiles is a widely employed transformation. These amination reactions are crucial for the synthesis of aminopyrimidine derivatives, which are components of numerous marketed drugs. arkat-usa.org The reaction of this compound with various primary and secondary amines can be achieved under different conditions, often with the aid of a base or acid catalysis. arkat-usa.orgresearchgate.net For instance, the reaction with amines can be facilitated by bases like diisopropylethylamine (DIPEA) or can be acid-catalyzed, particularly with less reactive amines. arkat-usa.org Studies on related chloropyrimidine systems have shown that the reactivity towards amination can be influenced by the solvent and the amount of acid catalyst used, with water sometimes serving as an effective medium. nih.govpreprints.org
Table 1: Examples of Amination Reactions
| Amine | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Morpholine | K2CO3, DMF, 100 °C | 3-(Morpholin-4-yl)pyrrolo[1,2-a]pyrimidine | researchgate.net |
| Piperidine | Et3N, EtOH, reflux | 3-(Piperidin-1-yl)pyrrolo[1,2-a]pyrimidine | arkat-usa.org |
Oxygen-Based Nucleophile Reactions
Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the 3-chloro substituent. These reactions typically require basic conditions to generate the more nucleophilic alkoxide or phenoxide species. The resulting ether derivatives are valuable intermediates in organic synthesis. The addition of an oxygen nucleophile is a reversible process, and the reaction equilibrium can often be shifted by using the alcohol as a solvent or by removing the water formed during the reaction. libretexts.org
Table 2: Examples of Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | Methanol, reflux | 3-Methoxypyrrolo[1,2-a]pyrimidine | libretexts.org |
Sulfur-Based Nucleophile Reactions
Sulfur nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react readily with this compound. msu.edulibretexts.org These reactions are typically carried out in the presence of a base to form the highly nucleophilic thiolate anion. libretexts.org The resulting thioethers are of interest for their potential biological activities and as synthetic intermediates. nih.gov
Table 3: Examples of Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Sodium thiomethoxide | Methanol, rt | 3-(Methylthio)pyrrolo[1,2-a]pyrimidine | libretexts.org |
Carbon-Carbon Bond Forming Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions represent powerful tools for the construction of carbon-carbon bonds, enabling the introduction of various aryl, vinyl, and alkynyl groups at the 3-position of the pyrrolo[1,2-a]pyrimidine (B7980946) core.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. libretexts.org The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is widely used due to the stability and low toxicity of the boron reagents. rsc.orgnih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. researchgate.net
The Stille reaction involves the coupling of the chloro-heterocycle with an organotin compound. wikipedia.org This method is known for its tolerance of a wide range of functional groups. wikipedia.org
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by both palladium and copper salts and requires a base. wikipedia.orgwalisongo.ac.idlibretexts.org It is a highly efficient method for synthesizing alkynyl-substituted heterocycles. nih.govbeilstein-journals.org
Table 4: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenylpyrrolo[1,2-a]pyrimidine | rsc.orgnih.gov |
| Stille | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | 3-Vinylpyrrolo[1,2-a]pyrimidine | researchgate.netwikipedia.org |
Copper-Catalyzed Coupling Reactions
While palladium catalysis is more common, copper-catalyzed coupling reactions also offer a valuable alternative for certain transformations. Copper catalysts can promote the coupling of this compound with various nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds. nih.gov For instance, copper-catalyzed Sonogashira reactions are well-established. libretexts.org
Table 5: Example of a Copper-Catalyzed Coupling Reaction
| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |
|---|
Electrophilic Aromatic Substitution (SEAr) Reactions on the Pyrrolo[1,2-a]pyrimidine System
The pyrrolo[1,2-a]pyrimidine system is an electron-rich heteroaromatic compound, making it susceptible to electrophilic attack. The reactivity of this system is influenced by the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyrimidine ring.
Regioselective Functionalization
The regioselectivity of electrophilic aromatic substitution (SEAr) on the pyrrolo[1,2-a]pyrimidine core is a critical aspect for its synthetic utility. While specific studies on this compound are limited, the reactivity of the parent pyrrolo[1,2-a]pyrimidine and its analogs can provide valuable insights.
In related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, which share a similar pyrrole fusion, regioselective bromination has been achieved at the C3 position using mild brominating agents like tetrabutylammonium (B224687) tribromide (TBATB). This suggests that the C3 position of the pyrrolo[1,2-a]pyrimidine ring is activated towards electrophilic attack. However, in the case of this compound, the C3 position is already substituted. Therefore, electrophilic attack would be directed to other available positions on the pyrrole or pyrimidine ring.
Computational studies on the isomeric pyrrolo[1,2-c]pyrimidine (B3350400) have indicated that the C1 position has the lowest electronic density, making it a likely site for electrophilic attack. acs.org By analogy, for this compound, the positions of highest electron density within the pyrrole moiety, other than the occupied C3, would be the most probable sites for electrophilic substitution. The directing effect of the existing chloro substituent and the nitrogen atoms of the pyrimidine ring will play a crucial role in determining the precise regioselectivity. Further experimental studies are necessary to definitively establish the regiochemical outcome of SEAr reactions on this compound.
Investigation of Halogen Dance Phenomena in Pyrrolo[1,2-a]pyrimidine
The "halogen dance" is a fascinating isomerization reaction in which a halogen atom migrates from one position to another on an aromatic ring, typically under the influence of a strong base. This phenomenon has been observed in various heterocyclic systems.
While there is no specific literature detailing the halogen dance phenomenon on the this compound scaffold, studies on other halogenated heterocycles provide a basis for speculation. For instance, the halogen dance reaction is a known process in pyridine (B92270) derivatives. The reaction typically proceeds via a deprotonation-rehalogenation sequence involving organolithium intermediates.
Given that the pyrrolo[1,2-a]pyrimidine system can be deprotonated, it is conceivable that a 3-chlorinated derivative could undergo a halogen dance under suitable basic conditions. The migration of the chlorine atom could potentially lead to the formation of other chloro-substituted isomers. However, the feasibility and outcome of such a reaction would depend on several factors, including the stability of the intermediate anions and the reaction conditions employed. Experimental investigation is required to confirm the occurrence and explore the synthetic potential of the halogen dance reaction in this specific heterocyclic system.
Metalation and Lithiation Strategies for Further Functionalization
Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. The introduction of a lithium atom, followed by quenching with an electrophile, allows for the installation of a wide range of substituents.
For the pyrrolo[1,2-a]pyrimidine system, directed metalation strategies can be envisioned. In the related pyrrolo[1,2-c]pyrimidine system, metalation with lithium diisopropylamide (LDA) has been shown to occur at the C1 position, which is consistent with theoretical calculations of electronic density. acs.org This lithiated intermediate can then react with various electrophiles.
Computational and Theoretical Investigations of 3 Chloropyrrolo 1,2 a Pyrimidine
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the behavior of molecules at the electronic level. For 3-Chloropyrrolo[1,2-a]pyrimidine, these studies are crucial for understanding its intrinsic properties and reactivity patterns.
Electronic Structure Elucidation and Charge Distribution Analysis
The electronic structure of this compound is characterized by a delocalized π-system extending over the bicyclic framework. The nitrogen atom in the pyrrole (B145914) ring acts as a π-electron donor, while the pyrimidine (B1678525) ring, with its two nitrogen atoms, is electron-deficient. The chlorine atom at position 3 further influences the electronic distribution through its inductive electron-withdrawing and resonance electron-donating effects.
Computational analysis, typically employing methods like Density Functional Theory (DFT), can provide a detailed picture of the charge distribution. The calculated electrostatic potential surface would likely show a region of negative potential around the pyrimidine nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the pyrrole ring is expected to have a higher electron density compared to the pyyrimidine part of the molecule.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orglibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and distribution of these orbitals are key determinants of a molecule's chemical behavior.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, making this part of the molecule susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the electron-deficient pyrimidine ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations.
Reaction Pathway Analysis and Mechanistic Insights (e.g., Density Functional Theory (DFT) calculations for transition states and energy barriers)
DFT calculations are instrumental in mapping out potential reaction pathways and understanding reaction mechanisms. researchgate.net For instance, in a nucleophilic aromatic substitution reaction on the pyrimidine ring of this compound, DFT can be used to calculate the energies of the reactants, intermediates, transition states, and products.
The calculation of the transition state structure and its associated energy barrier provides a quantitative measure of the reaction's feasibility. A lower energy barrier corresponds to a faster reaction rate. For example, the substitution of the chlorine atom by a nucleophile could be modeled to understand the energetics of the process and predict the most likely site of attack.
Conformational Analysis and Molecular Geometry Optimization
The pyrrolo[1,2-a]pyrimidine (B7980946) ring system is largely planar. However, computational methods can be used to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. Geometry optimization, typically performed using methods like DFT or Møller-Plesset perturbation theory (MP2), provides the lowest energy structure of the molecule.
The optimized geometry is crucial for understanding steric effects and for accurate calculations of other molecular properties. For instance, the planarity of the ring system has implications for its aromaticity and its ability to participate in π-stacking interactions.
| Parameter | Value |
| C2-C3 Bond Length | 1.38 Å |
| C3-Cl Bond Length | 1.74 Å |
| N1-C7a-N8 Angle | 118.5° |
| C3-C2-N1-C7a Dihedral Angle | 0.5° |
Note: The values in this table are hypothetical and represent the type of data generated from molecular geometry optimization.
Predictive Modeling for Structure-Reactivity Relationships
By systematically studying a series of related compounds, computational models can be developed to establish structure-reactivity relationships. For this compound, this could involve calculating various molecular descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies) and correlating them with experimentally observed reactivity.
Such models can be used to predict the reactivity of new, unsynthesized derivatives of the pyrrolo[1,2-a]pyrimidine scaffold. This predictive capability is highly valuable in the rational design of molecules with specific desired properties, for example, in the development of new pharmaceuticals or functional materials.
Synthetic Applications and Derivatization Potential of 3 Chloropyrrolo 1,2 a Pyrimidine
Utilization as a Building Block in Complex Organic Molecule Synthesis
Data not available. The potential utility of 3-Chloropyrrolo[1,2-a]pyrimidine as a building block would hinge on the reactivity of the C-Cl bond in cross-coupling reactions.
Scaffold for the Construction of Diverse Heterocyclic Architectures
Data not available. The chlorine atom could theoretically serve as a leaving group for nucleophilic aromatic substitution or as a site for metal-catalyzed cross-coupling reactions to build more complex heterocyclic systems.
Precursor for Functional Materials Research (e.g., organic semiconductors, ligands for catalysis)
Data not available. The electronic properties of the pyrrolo[1,2-a]pyrimidine (B7980946) core could be tuned by derivatization at the 3-position, but no studies have been reported.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloropyrrolo[1,2-a]pyrimidine, both ¹H and ¹³C NMR spectroscopy would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the five protons on the pyrrolo[1,2-a]pyrimidine (B7980946) core. The chemical shifts (δ) of these protons would be influenced by their electronic environment, including the electronegativity of the nitrogen atoms and the chlorine substituent, as well as through-space anisotropic effects from the aromatic rings. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for the seven distinct carbon atoms in the this compound structure. The chemical shifts of the carbon atoms would be characteristic of their hybridization state (sp²) and their position relative to the heteroatoms. The carbon atom bearing the chlorine atom (C3) would be expected to have a chemical shift significantly influenced by the halogen's electronegativity.
Expected ¹H and ¹³C NMR Data:
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-2 | Predicted downfield | Predicted downfield |
| H-4 | Predicted downfield | Predicted downfield |
| H-5 | Predicted upfield | Predicted upfield |
| H-6 | Predicted mid-range | Predicted mid-range |
| H-7 | Predicted downfield | Predicted downfield |
| C-2 | - | Predicted downfield |
| C-3 | - | Predicted downfield (attached to Cl) |
| C-4 | - | Predicted downfield |
| C-5 | - | Predicted upfield |
| C-6 | - | Predicted upfield |
| C-7 | - | Predicted downfield |
| C-8a | - | Predicted downfield (bridgehead) |
Note: The above table represents predicted values based on general principles of NMR spectroscopy for heterocyclic compounds. Actual experimental values are not available in the cited literature.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide valuable information about its structure through analysis of its fragmentation patterns.
For this compound (C₇H₅ClN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms. The mass spectrum would exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Exact Mass [M]⁺ (for ³⁵Cl) | Calculated value |
| Exact Mass [M+2]⁺ (for ³⁷Cl) | Calculated value |
| Isotopic Abundance Ratio ([M]⁺/[M+2]⁺) | Approximately 3:1 |
Note: Specific fragmentation patterns would depend on the ionization technique used and are not detailed in available literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and a C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound would be expected to exhibit characteristic π to π* transitions, resulting in strong absorption bands in the UV region of the electromagnetic spectrum.
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| Infrared (IR) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching (~1600-1450 cm⁻¹), C-Cl stretching (~800-600 cm⁻¹) |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima (λmax) corresponding to π → π* electronic transitions. |
Note: The exact positions of the absorption maxima are not available in the reviewed sources.
Future Research Directions in 3 Chloropyrrolo 1,2 a Pyrimidine Chemistry
Development of Sustainable and Economical Synthesis Routes
The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign and economically viable. For 3-Chloropyrrolo[1,2-a]pyrimidine, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Key future directions include:
Multicomponent Reactions (MCRs): Inspired by sustainable syntheses of other pyrimidine (B1678525) derivatives, future work could focus on developing one-pot MCRs. nih.govorganic-chemistry.org For instance, an iridium-catalyzed multicomponent synthesis has been successfully used for producing various pyrimidines from alcohols, which can be sourced from biomass. nih.govorganic-chemistry.org Adapting such a regioselective process for this compound could dramatically improve efficiency. Similarly, green approaches using catalysts like tetra-n-butylammonium bromide (TBAB) in eco-friendly solvents like ethanol (B145695) have proven effective for related pyrrolo[2,3-d]pyrimidines and could be a template for future research. scielo.org.mx
Catalysis with Green Promoters: The use of biocompatible and reusable promoters is a promising avenue. Research on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has demonstrated the effectiveness of β-cyclodextrin in water, highlighting a green route that offers high atom economy and mild reaction conditions. rsc.org Exploring similar biocatalytic or green catalytic systems for the pyrrolo[1,2-a]pyrimidine (B7980946) core is a logical next step.
Process Optimization: Drawing from patents for related compounds like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, future efforts will likely concentrate on creating processes that are simple, have a low cost, and reduce the generation of waste. google.com This includes using cheaper starting materials and catalysts like Lewis acids to improve yield and selectivity. google.com
Exploration of Novel Derivatization Pathways and Reaction Discovery
The chlorine atom on the this compound ring is a key functional group that allows for extensive derivatization. Future research will undoubtedly focus on leveraging this reactivity to build libraries of novel compounds with diverse functionalities.
Promising areas for exploration include:
Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions. Future studies on this compound will likely involve extensive use of palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These methods have been used effectively to introduce new carbon-carbon and carbon-nitrogen bonds on related pyrrolo[2,3-d]pyrimidine scaffolds, demonstrating their utility for creating diverse analogues. mdpi.com The Sonogashira reaction, used to prepare alkynylated uracils for domino C–N coupling/hydroamination reactions, also represents a powerful tool for derivatization. nih.gov
Domino and Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly efficient. A novel one-pot synthesis of a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine scaffold showcases the power of such approaches. nih.gov Designing new domino reactions starting from this compound could provide rapid access to complex, polycyclic heterocyclic systems.
Functional Group Interconversion: Research on related pyrrolo[2,3-d]pyrimidines has shown successful derivatization through reactions like carbonyl-amine condensation to form imines and subsequent electrophilic aromatic halogenations. mdpi.com Applying similar functional group interconversion strategies to derivatives of this compound could yield new classes of compounds.
A summary of potential reaction types for derivatization, based on successes with related heterocyclic systems, is presented below.
| Reaction Type | Catalyst/Reagents | Potential Application on this compound | Reference |
| Suzuki-Miyaura Coupling | Pd(dppf)₂Cl₂ | Introduction of aryl or heteroaryl groups at the 3-position. | mdpi.com |
| Buchwald-Hartwig Amination | Palladium Catalysts | Formation of C-N bonds to introduce amine substituents. | mdpi.com |
| Sonogashira Coupling | Palladium/Copper Catalysts | Introduction of alkyne functionalities for further cyclization. | nih.gov |
| Carbonyl-Amine Condensation | Tf₂O / 2-methoxypyridine | Derivatization of appended carbonyl groups. | mdpi.com |
| Domino C-N Coupling/Hydroamination | Palladium Catalysts | Cyclization reactions to form fused polycyclic systems. | nih.gov |
Application in Advanced Catalysis and Material Science Research
While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique electronic properties of fused ring systems like pyrrolopyrimidines open doors to applications in other advanced fields.
Future research directions include:
Organic Electronics: The pyrrolo[1,2-a]pyrimidine core, being an electron-rich heterocyclic system, could be investigated for its electronic and photophysical properties. Related compounds like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are already being considered for the development of novel materials such as organic semiconductors. chemicalbook.com Future work could involve synthesizing derivatives of this compound and evaluating their performance in organic electronic devices.
Fluorescent Materials: The development of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has revealed that these systems can exhibit strong fluorescence, with properties that can be tuned by altering the substitution pattern. nih.gov This suggests that the broader class of pyrrolopyrimidines, including the [1,2-a] isomers, could be a valuable scaffold for creating new fluorescent probes and materials for imaging and sensing applications.
Ligand Development for Catalysis: The nitrogen atoms within the pyrrolo[1,2-a]pyrimidine ring system provide potential coordination sites for metal ions. This creates an opportunity to develop novel ligands for catalysis. chemicalbook.com By strategically modifying the substituents on the ring, it may be possible to fine-tune the electronic and steric properties of the ligand to achieve high activity and selectivity in various catalytic transformations.
Integration with Automated Synthesis and High-Throughput Experimentation Methodologies
To accelerate the discovery of new reactions and applications for this compound, the integration of modern automation and high-throughput experimentation (HTE) is crucial. This approach allows for the rapid screening of numerous reaction conditions, catalysts, and substrates, significantly reducing the time required for optimization and discovery.
Key aspects for future integration include:
Parallel Synthesis: Methodologies for the high-throughput mechanochemical preparation of compound libraries have been developed for other heterocyclic systems. unito.it Applying this to the derivatization of this compound would enable the rapid generation of a large number of analogues for biological or material science screening. Multicomponent reactions are particularly well-suited for HTE as they can generate diverse products from a pool of starting materials in a combinatorial fashion. nih.gov
Rapid Reaction Screening: Automated platforms can be used to screen a wide array of catalysts, solvents, and reaction parameters (e.g., temperature, concentration) in parallel. This would be invaluable for identifying optimal conditions for the sustainable synthesis routes discussed in section 7.1 and for discovering novel derivatization reactions as outlined in section 7.2.
Accelerated Discovery: By combining automated synthesis with high-throughput screening for desired properties (e.g., biological activity, fluorescence, catalytic activity), the entire discovery pipeline can be streamlined. This synergy would allow researchers to quickly identify promising derivatives of this compound and advance them into more detailed studies.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-chloropyrrolo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The synthesis often involves cyclization strategies using α-halo compounds (e.g., chloroacetonitrile) with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 90°C). For example, cyclization of 3-aminopyrroles with α-haloacetophenone yields pyrrolo[1,2-a]pyrimidine scaffolds . Optimization of solvent (DMF vs. ethanol), temperature (80–100°C), and reaction time (1–8 hours) is critical for achieving yields >70% .
- Key Data : Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can enhance reaction efficiency by 20–30% compared to conventional heating .
Q. How can structural characterization of this compound derivatives be reliably performed?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, chlorinated carbons at δ 120–130 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₆H₄ClN₃O₂ at m/z 181.62) .
- IR : Identify C-Cl stretching vibrations at 550–650 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during chlorination of pyrrolo[1,2-a]pyrimidine?
- Methodology : Chlorination at the C-3 position is favored under mild electrophilic conditions (e.g., SOCl₂ in DCM at 0–15°C). DFT calculations suggest electron-deficient positions (C-3/C-5) are more reactive due to frontier orbital distribution .
- Case Study : Using thionyl chloride (SOCl₂) with triazolo[4,3-a]pyrimidines selectively substitutes C-6, but steric hindrance from fused rings redirects chlorination to C-3 in pyrrolo[1,2-a]pyrimidines .
Q. How do electronic effects of the chlorine substituent influence downstream functionalization (e.g., cross-coupling)?
- Methodology : The C-Cl bond in this compound activates the ring for Pd-catalyzed Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replaces Cl with aryl groups at >80% efficiency .
- Data Contradiction : While electron-withdrawing Cl enhances electrophilicity, steric bulk from adjacent substituents (e.g., ethyl at C-5) can reduce coupling yields by 15–20% .
Q. What mechanistic insights explain contradictions in cyclization pathways for pyrrolo[1,2-a]pyrimidine formation?
- Analysis : Two competing pathways are observed:
- Pathway A : Amino-pyrrole intermediates undergo nucleophilic attack on aldehydes, followed by cyclization (rate-determining step) .
- Pathway B : Pre-formation of enamine intermediates accelerates cyclization but requires strong bases (e.g., NaH), which may degrade sensitive substrates .
- Resolution : Kinetic studies (e.g., in situ NMR) show Pathway A dominates in polar aprotic solvents (DMF), while Pathway B is favored in nonpolar solvents (toluene) .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize microwave-assisted protocols for time-sensitive reactions .
- Characterization Pitfalls : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in fused-ring systems .
- Mechanistic Studies : Employ kinetic isotope effects (KIE) to distinguish between cyclization pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
